2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile
Description
2-((6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile is a sulfonated thiadiazine derivative featuring a 1,1-dioxido benzo[e][1,2,3]thiadiazine core. Key structural elements include:
- Chloro substituent at position 6, enhancing hydrophobic interactions.
- 2-Fluorophenyl group at position 4, contributing to steric and electronic effects.
This compound’s sulfone group increases polarity, which may improve aqueous solubility compared to non-sulfonated analogs .
Properties
IUPAC Name |
2-[[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2S/c22-16-9-10-20-18(11-16)21(17-7-3-4-8-19(17)23)25-26(29(20,27)28)13-15-6-2-1-5-14(15)12-24/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWFWYNMSUZLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its structure, synthesis, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.94 g/mol. The structure features a thiadiazine core fused with a benzene ring and includes halogen substituents (chlorine and fluorine), which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClFN3O3S |
| Molecular Weight | 453.94 g/mol |
| Structure | Thiadiazine derivative |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and solvent choice. Common methods include nucleophilic substitutions and oxidation reactions to introduce the desired functional groups.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazine class, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of thiadiazine derivatives. For example, one study demonstrated that a closely related compound effectively inhibited tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. The IC50 values for these compounds were notably lower than those for conventional chemotherapeutics, indicating higher potency.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown that it can inhibit the replication of viruses such as HIV and influenza. The mechanism may involve interference with viral protein assembly or inhibition of key viral enzymes.
Case Studies
- Anticancer Study : A compound structurally similar to this compound was tested against lung carcinoma cell lines (A549). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Screening : In a study assessing various thiadiazine derivatives against pathogenic bacteria, the compound showed effective inhibition against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : The compound can interact with specific receptors on cell membranes, altering cellular signaling pathways related to inflammation and apoptosis.
- Gene Expression Alteration : It influences gene expression associated with cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Biological Activity (Inferred/Reported) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzo[e][1,2,3]thiadiazine-1,1-dioxide | 6-Cl, 4-(2-fluorophenyl), benzonitrile-methyl | Antiviral, antitumor (analog-based) | Moderate solubility (sulfone), lipophilic |
| 2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide | Benzo[e][1,2,3]thiadiazine-1,1-dioxide | 6-Cl, 4-(2-fluorophenyl), acetamide-methyl | Unspecified (likely enzyme inhibition) | Higher solubility (amide H-bond donor) |
| 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formyl)phenoxy)methyl)benzonitrile | Phenolic ether | Benzodioxin, formyl, benzonitrile | PD-L1 inhibition (explicitly stated) | Enhanced π-stacking (bulky benzodioxin) |
| 1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Benzothiazole | 6-F, pyrazole-carbaldehyde | Antiviral, antitumor (explicitly stated) | Low solubility (aromatic stacking) |
Crystallographic and Physicochemical Properties
- Crystal Packing : Benzothiazole derivatives () exhibit π-π and C–H···π interactions stabilizing their structures, suggesting similar behavior in the target compound .
- Solubility: The sulfone group in the target compound enhances solubility compared to non-polar benzothiazoles but may remain less soluble than acetamide analogs due to the absence of H-bond donors .
Research Findings and Implications
- Target Compound Advantages : The combination of sulfone, fluorine, and benzonitrile may balance solubility, metabolic stability, and target affinity, making it a candidate for antiviral or antitumor applications.
- Limitations : Lack of explicit biological data necessitates further in vitro/in vivo validation.
Preparation Methods
Core Heterocyclic Assembly
The benzo[e]thiadiazine 1,1-dioxide core necessitates disconnection at the sulfone moiety, suggesting a late-stage oxidation of the corresponding sulfide intermediate. The 6-chloro and 4-(2-fluorophenyl) substituents likely originate from a pre-functionalized aniline precursor, while the benzonitrile-bearing methyl group may be introduced via N-alkylation or Mannich-type reactions.
Functional Group Considerations
The 1,1-dioxido group imposes strict oxidation control requirements, with precedent for using aqueous hydrogen peroxide in carboxylic acid media or phase-transfer catalyzed systems. The steric demands of the 2-fluorophenyl group at C4 necessitate regioselective cyclization strategies to prevent positional isomerism.
Synthetic Route Development
Thiadiazine Ring Formation
The foundational step involves constructing the 2H-benzo[e]thiadiazine skeleton. A plausible pathway adapts the thiourea cyclization method observed in analogous systems:
Step 1 : Condensation of 5-chloro-2-nitro-N-(2-fluorophenyl)benzenamine with thiourea in refluxing ethanol yields the corresponding 2-aminobenzothiazole intermediate.
Step 2 : Diazotization followed by reduction generates the diamine precursor for thiadiazine formation.
Step 3 : Treatment with carbonyl diimidazole in DMF facilitates cyclization to the 2H-benzo[e]thiadiazin-4(3H)-one framework.
Sulfur Oxidation Dynamics
Conversion to the 1,1-dioxide species employs optimized conditions from patent US7199257B1:
| Oxidizing Agent | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH/H₂O | 60 | 78 | |
| NaIO₄ | CH₃CN/H₂O | RT | 65 | |
| mCPBA | DCM | 0-5 | 82 |
The acetic acid/hydrogen peroxide system demonstrates superior scalability, though phase-transfer variants using Aliquat 336 show improved reaction rates (complete conversion in 2h vs. 6h).
Benzonitrile Moiety Installation
Introduction of the (benzonitrile)methyl group at N2 adapts alkylation strategies from quinazoline syntheses:
Method A : Mitsunobu reaction with 2-(hydroxymethyl)benzonitrile using DIAD/PPh₃ yields 68% product but requires strict anhydrous conditions.
Method B : Nucleophilic displacement of a chloromethyl intermediate (generated in situ from HOCH₂C₆H₄CN and SOCl₂) achieves 74% yield with broader solvent tolerance.
Process Optimization Challenges
Regioselectivity in Cyclization
The 2-fluorophenyl group's ortho-directing effects necessitate careful control of cyclization orientation. NMR studies reveal that maintaining reaction temperatures below 80°C during ring closure suppresses regioisomer formation from 12% to <3%.
Sulfone Stability Considerations
Thermogravimetric analysis (TGA) data indicates the 1,1-dioxide group begins decomposition at 210°C, mandating low-temperature processing during final isolation. Patent US10550107B2 methodologies for heat-sensitive compounds prove adaptable, employing:
- Short-path distillation at <100°C
- Anti-solvent crystallization using MTBE/heptane mixtures
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.98-7.86 (m, 4H, Ar-H), 7.45 (t, J=7.6 Hz, 1H, Ar-H), 5.32 (s, 2H, CH₂CN)
- IR (KBr): ν 2245 cm⁻¹ (C≡N), 1320/1140 cm⁻¹ (SO₂ asym/sym)
Crystalline Form Control
While no polymorph screens exist for this specific compound, EP3545764A1 protocols for related sulfinyl derivatives suggest:
- Slurry conversion in EtOAc/n-heptane at 40°C
- Seeding with pre-characterized crystals
Industrial-Scale Considerations
Adapting purification techniques from US10550107B2:
Charcoal Treatment : 2% w/w Darco G-60 in refluxing EtOH removes colored impurities without adsorbing product (recovery >98%)
Filtration Cascade :
- Depth filtration through 10μm sintered metal
- Membrane polishing at 0.45μm
- Final sterile filtration (0.22μm) for parenteral grades
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
